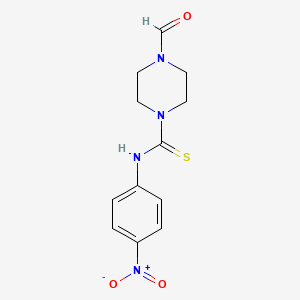
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a formyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylpiperazine with a formylating agent under controlled conditions to introduce the formyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-carboxy-N-(4-nitrophenyl)piperazine-1-carbothioamide.
Reduction: 4-formyl-N-(4-aminophenyl)piperazine-1-carbothioamide.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide, particularly as a tyrosinase inhibitor, involves binding to the active site of the enzyme. This binding interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin, thereby reducing melanin production. The molecular targets include the copper ions in the active site of tyrosinase, and the pathways involved are those related to melanin biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenylpiperazine: Lacks the formyl group but shares the nitrophenyl and piperazine structure.
4-formylpiperazine: Lacks the nitrophenyl group but contains the formyl and piperazine structure.
N-(4-nitrophenyl)piperazine-1-carbothioamide: Lacks the formyl group but contains the nitrophenyl and piperazine structure.
Uniqueness
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide is unique due to the presence of both the formyl and nitrophenyl groups on the piperazine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-9-14-5-7-15(8-6-14)12(20)13-10-1-3-11(4-2-10)16(18)19/h1-4,9H,5-8H2,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIKMMRAZECJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B3017014.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)
![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3017017.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)
![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B3017022.png)
![4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B3017024.png)

![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)


![N-(1-benzylpiperidin-4-yl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B3017034.png)
